Introduction: The Architectural Significance of Quaternary Ammonium Salts
Introduction: The Architectural Significance of Quaternary Ammonium Salts
An In-Depth Technical Guide to the Chemical Structure and Application of Alkyl-Substituted Quaternary Ammonium Bromides: A Focus on Tributylmethylammonium and Tetrabutylammonium Bromide
Quaternary ammonium salts represent a cornerstone class of compounds in synthetic and materials chemistry. Characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups, their utility is dictated by the nature of these substituents and the associated counter-ion. This guide provides a detailed technical exploration of tributylmethylammonium bromide, a specific member of this class.
To provide a comprehensive and practical framework for researchers, scientists, and drug development professionals, this document will also draw extensive comparisons to its close analogue, tetrabutylammonium bromide (TBAB) . While structurally similar, TBAB is far more prevalent in the scientific literature and industrial applications, making it an essential exemplar for understanding the core principles of this compound class. We will dissect their molecular architecture, physicochemical properties, synthesis, and mechanistic role in facilitating chemical reactions, particularly as phase-transfer catalysts.
Core Chemical Structure and Identification
The fundamental structure of these compounds consists of a cationic quaternary ammonium core and an anionic bromide counter-ion. The identity and symmetry of the alkyl chains attached to the nitrogen atom are the primary determinants of their physical and chemical behavior.
Tributylmethylammonium Bromide
Tributylmethylammonium bromide features an asymmetric quaternary ammonium cation where three n-butyl groups and one methyl group are attached to the central nitrogen atom.
Caption: Chemical structure of Tributylmethylammonium bromide.
Table 1: Chemical Identifiers for Tributylmethylammonium Bromide
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 37026-88-3 | [1][2] |
| Molecular Formula | C₁₃H₃₀BrN | [2] |
| Molecular Weight | 280.29 g/mol | [1][2] |
| EC Number | 253-313-1 | [1] |
| Beilstein/REAXYS | 3704268 |[1][2] |
Tetrabutylammonium Bromide (TBAB)
TBAB is a symmetric quaternary ammonium salt, with four identical n-butyl chains attached to the nitrogen center. This symmetry often results in a more crystalline and physically stable compound compared to its asymmetric counterparts.
Caption: Chemical structure of Tetrabutylammonium bromide (TBAB).
Table 2: Chemical Identifiers for Tetrabutylammonium Bromide (TBAB)
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1643-19-2 | [3][4] |
| IUPAC Name | N,N,N-Tributylbutan-1-aminium bromide | [3] |
| Molecular Formula | C₁₆H₃₆BrN | [3][4] |
| Molecular Weight | 322.37 g/mol | [3][5] |
| SMILES | CCCC(CCCC)CCCC.[Br-] | [3][5] |
| InChIKey | JRMUNVKIHCOMHV-UHFFFAOYSA-M |[3][5] |
Physicochemical Properties: A Comparative Analysis
The physical properties of these salts, particularly their solubility and melting point, are critical to their application. The presence of four long alkyl chains in TBAB renders it significantly lipophilic, a key feature for its role as a phase-transfer catalyst. Both compounds are noted to be hygroscopic, requiring storage in dry conditions.[2][4][6]
Table 3: Comparative Physicochemical Properties
| Property | Tributylmethylammonium Bromide | Tetrabutylammonium Bromide (TBAB) |
|---|---|---|
| Appearance | Crystals | White solid/crystals |
| Melting Point | 120-122 °C[2] | 102-106 °C[4] |
| Solubility in Water | 0.1 g/mL (clear, colorless solution)[2] | 600 g/L at 20 °C[3][4] |
| Other Solubilities | Soluble in alcohol and acetone[7] | Soluble in dichloromethane, ethanol; slightly soluble in toluene[3] |
| Hygroscopicity | Hygroscopic[2] | Hygroscopic[4] |
Synthesis and Structural Characterization
The synthesis of quaternary ammonium salts is typically achieved via the Menshutkin reaction, which involves the alkylation of a tertiary amine. The choice of starting materials and reaction conditions is crucial for achieving high purity and yield.
Synthetic Pathways
The most common and direct route to synthesizing TBAB is the reaction of tributylamine with 1-bromobutane.[3] This Sₙ2 reaction is often performed in a polar aprotic solvent to facilitate the formation of the charged product.
Caption: General synthesis workflow for TBAB.
Exemplary Protocol: Laboratory-Scale Synthesis of TBAB
This protocol is a representative method based on established literature procedures.[3][8]
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Reagent Addition: Equimolar amounts of tributylamine and 1-bromobutane are added to the flask. Acetonitrile is added as a solvent.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the Sₙ2 reaction pathway without interfering with the nucleophilic amine.[8]
-
-
Reaction: The mixture is heated to reflux (approximately 80-85 °C) and stirred vigorously for a period sufficient to ensure complete reaction, typically monitored by TLC or GC.[8]
-
Workup and Isolation:
-
The reaction mixture is cooled to room temperature.
-
Water is added to the mixture, which dissolves the ionic product while the unreacted starting materials remain in the organic phase or as a separate layer.[8]
-
The aqueous layer is separated and washed with a non-polar organic solvent (e.g., benzene or toluene) to remove any remaining organic impurities.[8]
-
The final product, TBAB, is recovered from the aqueous solution, typically by evaporation of the water under reduced pressure, followed by recrystallization from an appropriate solvent system to yield a high-purity white solid.
-
Spectroscopic and Crystallographic Characterization
Definitive structural confirmation relies on a suite of analytical techniques.
-
NMR Spectroscopy: For TBAB, the ¹H NMR spectrum is characterized by distinct signals corresponding to the butyl chains: a triplet for the terminal methyl (CH₃) protons, and a series of multiplets for the three methylene (CH₂) groups. The ¹³C NMR spectrum similarly shows four distinct signals for the four unique carbons of the butyl groups.[5][9]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) at m/z ≈ 242.28.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. For TBAB, crystallographic data confirms the tetrahedral arrangement of the butyl groups around the central nitrogen atom and defines its crystal lattice parameters.[5]
Table 4: Crystallographic Data for Tetrabutylammonium Bromide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [5] |
| Space Group | C 1 2/c 1 | [5] |
| Unit Cell Dimensions | a = 13.9773 Å, b = 13.8623 Å, c = 20.0450 Å | [5] |
| Unit Cell Angles | α = 90°, β = 110.383°, γ = 90° |[5] |
Key Applications in Research and Drug Development
The primary utility of TBAB stems from its function as a phase-transfer catalyst, a role that has profound implications for green chemistry and the synthesis of complex molecules, including pharmaceuticals.[7][10]
Mechanism of Action: Phase-Transfer Catalysis (PTC)
In many organic reactions, the nucleophile is an inorganic salt soluble in water, while the organic substrate is soluble only in a non-polar organic solvent. The two phases are immiscible, leading to an extremely slow reaction rate. A phase-transfer catalyst overcomes this barrier.[11][12]
The Catalytic Cycle:
-
Anion Exchange: At the aqueous-organic interface, the bromide anion of the TBAB catalyst (Q⁺Br⁻) is exchanged for the reacting anion (e.g., cyanide, CN⁻) from the aqueous phase, forming a new ion pair (Q⁺CN⁻).[13]
-
Phase Transfer: The newly formed ion pair (Q⁺CN⁻) is soluble in the organic phase due to the lipophilic nature of the four butyl groups on the quaternary ammonium cation (Q⁺). It migrates from the interface into the bulk organic phase.
-
Organic Reaction: Within the organic phase, the anion (CN⁻) is poorly solvated and thus highly reactive ("naked anion"). It reacts with the organic substrate (R-X) to form the desired product (R-CN). This step also releases the catalyst's counter-ion (X⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the new anion (X⁻) and migrates back to the aqueous-organic interface to begin the cycle anew.
Caption: Mechanism of phase-transfer catalysis using a quaternary ammonium salt (Q⁺X⁻).
Applications in Drug Synthesis and Green Chemistry
TBAB's efficacy as a PTC has made it an invaluable tool in pharmaceutical development and modern organic synthesis.
-
Synthesis of Bioactive Heterocycles: TBAB is used to catalyze the synthesis of various heterocyclic scaffolds that form the core of many drugs.[14] This includes 1,4-dihydropyridines (found in cardiovascular drugs), and tetrahydrobenzo[b]pyrans, which exhibit anti-cancer and anti-coagulant properties.[14]
-
Metal-Free N-Arylation: It promotes the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals and fine chemicals, without the need for transition metal catalysts.[15] This avoids issues of metal contamination in the final product and reduces environmental impact.
-
Green Chemistry: By enabling reactions in water or under solvent-free conditions, TBAB helps reduce the reliance on volatile and often toxic organic solvents.[10] The catalyst is efficient, recyclable, and promotes reactions under milder conditions, aligning with the principles of sustainable chemistry.[10]
-
Ion-Pair Reagent: In addition to its catalytic role, TBAB can be used as an ion-pair reagent in the synthesis of antibiotics like bamicillin and sutaicillin.[7]
Safety and Handling
As with any laboratory chemical, proper handling of tributylmethylammonium and tetrabutylammonium bromide is essential.
-
Hazards: TBAB is classified as harmful if swallowed and causes skin and eye irritation.[16] Some data suggests it is suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handling and Storage: These compounds are hygroscopic and should be stored in a tightly closed container in a dry, well-ventilated place.[6] Avoid formation of dust and aerosols.
Table 5: GHS Hazard Information for Tetrabutylammonium Bromide
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[5][17] |
| H319 | Causes serious eye irritation.[5][17] |
| H335 | May cause respiratory irritation.[5][17] |
| H361 | Suspected of damaging fertility or the unborn child. |
| H412 | Harmful to aquatic life with long lasting effects.[6] |
Conclusion
Tributylmethylammonium bromide and, more significantly, its extensively studied analogue tetrabutylammonium bromide, are versatile chemical tools whose value is directly derived from their core molecular structure. The combination of a lipophilic quaternary ammonium cation and a halide anion creates a powerful phase-transfer catalyst that bridges the gap between immiscible reaction phases. This function enables cleaner, more efficient, and often metal-free synthetic pathways, making these compounds indispensable in modern drug development, green chemistry, and advanced organic synthesis. A thorough understanding of their structure, properties, and mechanistic function is therefore critical for any researcher seeking to leverage their capabilities.
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